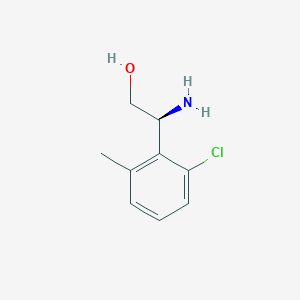

(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol

Beschreibung

(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol is a chiral amino alcohol featuring a 2-chloro-6-methylphenyl substituent at the β-position of the ethanol backbone. Its synthesis involves coupling reactions using tert-butyl carbamate intermediates and reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by Boc deprotection with trifluoroacetic acid (TFA) .

Eigenschaften

Molekularformel |

C9H12ClNO |

|---|---|

Molekulargewicht |

185.65 g/mol |

IUPAC-Name |

(2S)-2-amino-2-(2-chloro-6-methylphenyl)ethanol |

InChI |

InChI=1S/C9H12ClNO/c1-6-3-2-4-7(10)9(6)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |

InChI-Schlüssel |

JKYKQPYQHAIXRY-MRVPVSSYSA-N |

Isomerische SMILES |

CC1=C(C(=CC=C1)Cl)[C@@H](CO)N |

Kanonische SMILES |

CC1=C(C(=CC=C1)Cl)C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or primary amines under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the chloro group or to convert the amino group to other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes

Reduction: Formation of dechlorinated or aminated products

Substitution: Formation of substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The chloro-substituted aromatic ring can engage in hydrophobic interactions, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its chloro and methyl substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

In dichlorobenzyl analogs (e.g., 2,4- and 2,6-dichloro derivatives), chlorine positioning alters collagenase inhibitory activity minimally (IC50: 12 μM vs.

Backbone Modifications: Ethanol-based structures (e.g., the target compound) exhibit lower steric demand and higher flexibility than pent-4-ynoic acid derivatives, which may reduce binding specificity but improve synthetic accessibility .

Physicochemical Properties :

- The methyl group at the 6-position likely increases logP (predicted ~2.8) compared to dichloro analogs (logP ~2.2), enhancing lipid solubility but reducing aqueous solubility.

Binding Interactions and Molecular Docking Insights

Docking studies on dichlorobenzyl pent-4-ynoic acids (Table 1) reveal:

- Hydrogen bonding : The carbonyl oxygen forms hydrogen bonds with Gln215 (2.202 Å in 2,4-dichloro vs. 1.961 Å in 2,6-dichloro) .

- π–π interactions : The phenyl ring interacts with Tyr201 (4.127–4.249 Å) .

For the target compound, the 2-chloro-6-methylphenyl group may sterically limit π–π interactions but could form hydrophobic contacts with residues like Leu218 or Val220. The methyl group might disrupt hydrogen bonding compared to hydroxyl-containing analogs (e.g., 4-hydroxyphenyl derivatives in ).

Biologische Aktivität

(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol, also known as (2S)-2-amino-2-(2-chloro-6-methylphenyl)ethanol, is a chiral compound with significant biological activity. This article explores its biochemical properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol. The compound features an amino group and a hydroxyl group attached to a secondary carbon, which allows for diverse interactions in biological systems. The presence of the 2-chloro-6-methylphenyl group contributes to its unique properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Functional Groups | Amino, Hydroxyl |

| Chirality | (S)-configuration |

Enzyme Interaction

Research indicates that (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol acts as a biochemical probe or enzyme inhibitor. Its structural features enable it to engage in hydrogen bonding and hydrophobic interactions with specific enzymes or receptors, modulating their activity. This capability suggests its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

Case Studies

- Inhibition of COX Enzymes : A study on related compounds revealed that they significantly inhibited cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. The IC50 values were comparable to standard anti-inflammatory drugs like celecoxib .

- Tyrosine Kinase Inhibition : Related compounds have demonstrated activity against protein tyrosine kinases, which are critical in cancer progression. This suggests that (S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol may share similar pathways for therapeutic efficacy .

Research Findings

Recent advancements in the synthesis of this compound have focused on optimizing reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques have been employed to achieve these goals.

Moreover, the compound's unique chiral configuration allows for distinct interactions within biological systems compared to its analogs, potentially leading to different therapeutic effects and mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.